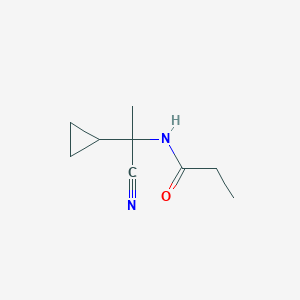
N-(1-cyano-1-cyclopropylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyano-1-cyclopropylethyl)propanamide, commonly known as CCPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of N-substituted amides, which are known to have various biological activities. CCPA has been extensively studied for its potential as a selective A1 adenosine receptor agonist, which makes it a promising candidate for the treatment of several diseases.
Scientific Research Applications
Heterocyclic Synthesis:
N-cyanoacetamide serves as a valuable precursor for heterocyclic compounds. Its carbonyl and cyano functional groups are strategically positioned for reactions with common bidentate reagents. The active hydrogen on C-2 allows participation in condensation and substitution reactions. Researchers have exploited this versatility to synthesize diverse heterocycles, including pyrazoles, pyrimidines, and imidazoles .
Antiviral Potential:
In silico studies have identified N-cyanoacetamide derivatives as potential antiviral agents. For instance, 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide demonstrated anti-influenza activity in cell cultures. Further experimental validation is warranted to explore its efficacy .
Chemotherapeutic Agents:
Biochemists have taken note of N-cyanoacetamide’s biological activities. By incorporating N-aryl or N-heteryl cyanoacetamides into organic heterocycles, researchers aim to evolve better chemotherapeutic agents. These compounds may exhibit promising pharmacological properties .
Cyanoacetylation of Amines:
Researchers have explored various methods to prepare N-cyanoacetamides. Notably:
Building Heterocyclic Rings:
N-cyanoacetamide derivatives can be employed to construct heterocyclic rings of varying sizes. These rings play crucial roles in drug discovery and material science. Researchers have harnessed the simplicity of N-cyanoacetamide-based reactions for this purpose .
Organic Synthesis:
Beyond heterocyclic chemistry, N-cyanoacetamide finds applications in organic synthesis. Its straightforward preparation methods and reactivity make it a useful building block for designing novel molecules .
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-8(12)11-9(2,6-10)7-4-5-7/h7H,3-5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSMSQOJYVRZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)(C#N)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2821903.png)

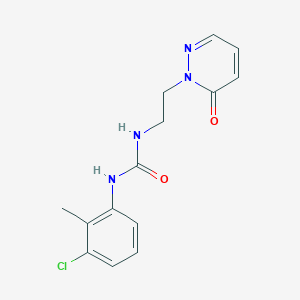
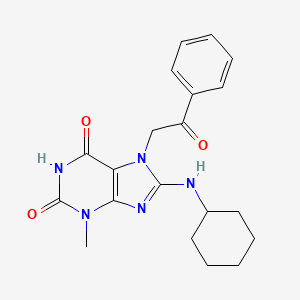
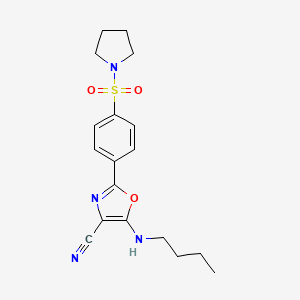
![(Z)-2-Cyano-3-[4-[[(E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoyl]amino]phenyl]prop-2-enamide](/img/structure/B2821913.png)
![4-chloro-N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2821914.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2821916.png)


![2-[(4-chlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)quinazolin-4-amine](/img/structure/B2821920.png)

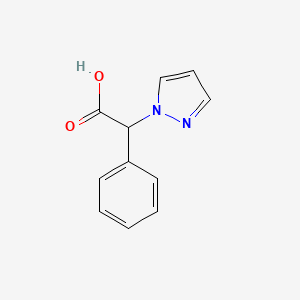
![N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide](/img/structure/B2821925.png)